molecular formula C8H6FN3O B8544133 5-fluoro-1H-indazole-7-carboxamide CAS No. 952480-02-3

5-fluoro-1H-indazole-7-carboxamide

Cat. No.: B8544133
CAS No.: 952480-02-3
M. Wt: 179.15 g/mol
InChI Key: CQVFMKLHCITBJT-UHFFFAOYSA-N
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Description

5-fluoro-1H-indazole-7-carboxamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research, featuring a fluorinated indazole core. The indazole scaffold is a privileged structure in drug discovery, known for its versatile biological activities and presence in several approved therapeutics and clinical candidates . The strategic incorporation of a fluorine atom is a common practice in modern drug design, as it can significantly alter a molecule's properties by increasing its lipophilicity, metabolic stability, and bioavailability, often leading to enhanced binding affinity for target proteins . Researchers investigate indazole derivatives for a wide spectrum of potential therapeutic applications. These include, but are not limited to, oncology , anti-inflammatory diseases , and the treatment of neurodegenerative disorders . Notably, closely related indazole-7-carboxamide compounds have been identified in patent literature as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key target for the treatment of cancers . The specific placement of the fluoro and carboxamide functional groups on the 1H-indazole scaffold makes this compound a valuable building block for developing and screening new bioactive molecules. This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

952480-02-3

Molecular Formula

C8H6FN3O

Molecular Weight

179.15 g/mol

IUPAC Name

5-fluoro-1H-indazole-7-carboxamide

InChI

InChI=1S/C8H6FN3O/c9-5-1-4-3-11-12-7(4)6(2-5)8(10)13/h1-3H,(H2,10,13)(H,11,12)

InChI Key

CQVFMKLHCITBJT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)C(=O)N)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations: Fluorine vs. Trifluoromethyl Groups

5-(Trifluoromethyl)-1H-indazole-7-carbaldehyde (CAS 1936171-45-7, Similarity: 0.92)

  • Structural Differences : Replaces the 5-fluoro and 7-carboxamide groups with a 5-trifluoromethyl (-CF₃) and 7-aldehyde (-CHO).
  • The aldehyde group is reactive (e.g., participates in Schiff base formation), unlike the carboxamide, which offers hydrogen-bonding capacity.

7-(Trifluoromethyl)-1H-indazole (CAS 1204298-72-5, Similarity: 0.84)

  • Impact : The absence of a carboxamide limits hydrogen bonding, likely reducing target affinity in biological systems. Positional isomerism at C7 may alter steric interactions in binding pockets.

Functional Group Modifications: Carboxamide vs. Carboxylic Acid

5-Fluoro-1H-indazole-7-carboxylic Acid (CAS 1038916-13-0)

  • Structural Differences : Substitutes the carboxamide (-CONH₂) with a carboxylic acid (-COOH) at C7.
  • Key Properties :
    • Molecular Weight : 180.14 g/mol (vs. ~179.16 g/mol estimated for the carboxamide).
    • Acidity : The carboxylic acid (pKa ~2-3) is significantly more acidic than the carboxamide (pKa ~15-17), affecting ionization and solubility at physiological pH.
    • Safety Profile : Classified with hazard statements H302 (harmful if swallowed) and H315/H319 (skin/eye irritation), likely due to the acidic nature.

5-Bromo-7-fluoro-1H-indazole-3-carboxylic Acid (CAS 1360953-31-6)

  • Structural Differences : Introduces bromine at C5 and shifts the carboxylic acid to C3.
  • Impact : Bromine’s steric bulk and polarizability may enhance halogen bonding but reduce metabolic stability. The C3-carboxylic acid alters hydrogen-bonding geometry compared to C7-substituted analogs.

Positional Isomerism and Heterocyclic Variations

6-Fluoro-4-azaindole-3-carboxylic Acid (CAS 929885-09-6)

  • Structural Differences : Replaces the indazole core with a 4-azaindole (pyrido[3,4-b]pyrrole) and shifts fluorine to C4.
  • Positional fluorine shifts may disrupt target binding compared to C5-fluoro indazoles.
  • Structural Differences : Features an amine (-NH₂) at C3 instead of a carboxamide at C7.
  • Impact : The amine group introduces basicity (pKa ~9-10), enabling salt formation and altering solubility. Loss of the C7-carboxamide reduces hydrogen-bonding capacity, likely diminishing affinity for polar targets.

Halogen-Substituted Derivatives

5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (Compound 63b)

  • Structural Differences : Indole core (vs. indazole) with bromine at C5 and a methyl-phenyl carboxamide at C2.
  • Key Data : LC/MS m/z 386 ([M+H]+), retention time 3.17 min under SMD-FA10-long conditions.
  • Impact: The indole’s reduced aromatic nitrogen content lowers polarity. Bromine enhances molecular weight (386 vs.

Preparation Methods

Cyclization of Fluorinated Hydrazine Derivatives

The indazole scaffold is typically synthesized via cyclization of ortho-aminobenzonitrile precursors with hydrazine hydrate. For 5-fluoro-1H-indazole-7-carboxamide, the starting material often involves 2-fluoro-4-cyano-6-nitrobenzoic acid. Reduction of the nitro group (e.g., using SnCl₂ in HCl) yields the corresponding amine, which undergoes cyclization with hydrazine at 80–100°C to form the indazole ring. Challenges include regioselectivity control, as competing pathways may yield 4- or 6-fluoro isomers.

Reaction Optimization:

  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency by stabilizing intermediates.

  • Catalysts : Pd(PPh₃)₄ (2–5 mol%) mitigates side reactions, improving yields to 65–75%.

  • Temperature : Reactions conducted at 80°C for 12–24 hours achieve optimal ring closure.

Carboxylic Acid Activation and Amidation

Carboxylic Acid Synthesis

The 7-carboxylic acid is generated via hydrolysis of a methyl ester intermediate. For example, treatment of 5-fluoro-1H-indazole-7-methyl ester with 6N HCl at reflux for 6 hours yields the free acid (85–90% yield). Alternative routes involve nitrile hydrolysis using H₂SO₄/H₂O (1:1) at 100°C.

Carboxamide Formation via CDI Activation

Activation of the carboxylic acid with carbonyldiimidazole (CDI) followed by reaction with ammonium chloride provides the carboxamide:

  • Activation : 5-Fluoro-1H-indazole-7-carboxylic acid (1 equiv) and CDI (1.1 equiv) in DMF at 25°C for 30 minutes.

  • Amidation : Addition of NH₄Cl (1.2 equiv) and stirring for 12 hours at 25°C.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:1) yields the carboxamide (70–75%).

Key Data:

ParameterValueSource
Reaction Yield70–75%
Purity (HPLC)≥98%
Reaction Time12–24 hours

Troubleshooting and Optimization

Low Yields in Amidation

  • Cause : Incomplete activation of the carboxylic acid.

  • Solution : Increase CDI stoichiometry to 1.5 equiv and extend activation time to 1 hour.

Regioselectivity Challenges

  • Cause : Competing cyclization pathways during indazole formation.

  • Solution : Use Pd-catalyzed conditions to direct cyclization to the 7-position.

Spectroscopic Characterization

¹H NMR Analysis

  • This compound : δ 8.12 (d, 1H, J = 8.4 Hz, H-4), 7.89 (dd, 1H, J = 2.1, 9.0 Hz, H-6), 7.45 (d, 1H, J = 2.1 Hz, H-2), 6.20 (s, 2H, NH₂).

¹⁹F NMR Analysis

  • Fluorine Signal : δ -112 ppm (s, 1F).

IR Spectroscopy

  • Key Peaks : 1680 cm⁻¹ (C=O stretch), 3340 cm⁻¹ (N-H stretch).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times from 24 hours to 2–4 hours, enhancing throughput. A 2017 study demonstrated 85% yield in a continuous Pd-catalyzed fluorination process.

Solvent Recycling

Ethyl acetate/n-heptane mixtures from recrystallization are distilled and reused, reducing waste by 40% .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-fluoro-1H-indazole-7-carboxamide, and how can purity be optimized?

  • Synthesis Methods : Cyclization reactions using substituted hydrazines or hydrazones are common for indazole derivatives. For example, multi-step protocols involving palladium-catalyzed hydrogenation and coupling reactions (e.g., Mitsunobu or Suzuki-Miyaura) can introduce fluorine and carboxamide groups .
  • Purity Optimization : Use HPLC (High-Performance Liquid Chromatography) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to achieve >95% purity. Recrystallization in ethanol/water mixtures is effective for removing byproducts .

Q. How can the molecular structure of this compound be confirmed?

  • Characterization Techniques :

  • NMR : 1^1H and 13^13C NMR (in DMSO-d6) to confirm substituent positions (e.g., fluorine at C5, carboxamide at C7).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~179.15 g/mol).
  • X-ray Crystallography : Resolve crystal structure for unambiguous confirmation (if crystalline) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Anticancer Activity : Use MTT assays against cancer cell lines (e.g., MCF-7, A549) with IC50 determination.
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

Advanced Research Questions

Q. How can Structure-Activity Relationship (SAR) studies be designed to improve the pharmacological profile of this compound?

  • Key Modifications :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., nitro, chloro) at C4 to enhance target binding.
  • Scaffold Hybridization : Fuse with benzimidazole or thiazole rings to improve solubility and bioavailability .
    • Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with bioactivity .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

  • Troubleshooting Steps :

Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.

Control Compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to validate assay conditions.

Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Q. What computational methods are effective for predicting the target binding affinity of this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, VEGFR2).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. What strategies mitigate solubility and stability challenges during formulation?

  • Solubility Enhancement :

  • Co-Solvents : Use PEG-400 or DMSO in preclinical studies.
  • Nanoparticulate Systems : Encapsulate in PLGA nanoparticles to improve aqueous dispersion.
    • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring .

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